![molecular formula C16H26N2O2 B070447 tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate CAS No. 176982-58-4](/img/structure/B70447.png)

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

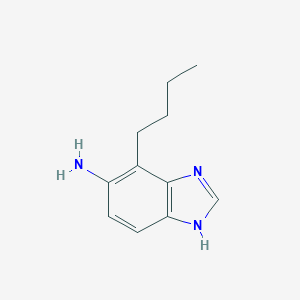

“tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate” is a chemical compound . It has been used in the study of the main protease (Mpro, also called 3CLpro) of SARS-CoV-2, the virus that causes COVID-19 . The compound was part of a complex resulting from the reaction between the SARS-CoV-2 main protease and an α-ketoamide inhibitor .

Synthesis Analysis

The synthesis of similar compounds often involves amination or rearrangement . For example, tert-butyl carbamates can be produced by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate” can be analyzed using X-ray diffraction . The crystal structure of the complex resulting from the reaction between the SARS-CoV-2 main protease and this compound has been studied .Mechanism of Action

The mechanism of action of “tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate” is related to its interaction with the main protease of SARS-CoV-2 . The compound is part of a complex that inhibits the protease, which plays an essential role in processing the polyproteins that are translated from the viral RNA .

Future Directions

The future directions for the study of “tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate” could involve further investigation of its interaction with the main protease of SARS-CoV-2 . This could potentially lead to the development of more effective inhibitors of the protease, which could be used in the treatment of COVID-19 .

properties

IUPAC Name |

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-13(18-15(19)20-16(2,3)4)10-11-17-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZUYJZXWSXNJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610063 |

Source

|

| Record name | tert-Butyl [4-(benzylamino)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate | |

CAS RN |

176982-58-4 |

Source

|

| Record name | tert-Butyl [4-(benzylamino)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)